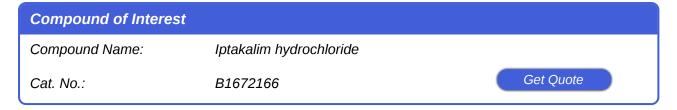


Application Notes and Protocols for Calcium Imaging Assays with Iptakalim Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptakalim hydrochloride is a novel and selective ATP-sensitive potassium (KATP) channel opener.[1][2][3] It primarily targets the SUR2B/Kir6.1 subtypes of KATP channels, which are predominantly expressed in vascular smooth muscle cells.[4] By opening these channels, Iptakalim leads to membrane hyperpolarization, which in turn modulates intracellular calcium concentration ([Ca2+]i) and downstream cellular processes.[1] These application notes provide detailed protocols for utilizing **Iptakalim hydrochloride** in calcium imaging assays to investigate its effects on cellular calcium signaling.

The mechanism of action of Iptakalim can be cell-type specific. In vascular smooth muscle cells, opening KATP channels leads to hyperpolarization, which inhibits the opening of voltage-gated Ca2+ channels and subsequently reduces intracellular calcium, promoting vasodilation.

[1] Conversely, in pancreatic β-cells, Iptakalim has been shown to close KATP channels, leading to membrane depolarization, activation of voltage-gated Ca2+ channels, and an increase in intracellular calcium, ultimately stimulating insulin release.

[5] Understanding these differential effects is crucial for designing and interpreting calcium imaging experiments.

Data Presentation: Quantitative Effects of Iptakalim Hydrochloride



The following tables summarize the quantitative data on the effects of **Iptakalim hydrochloride** from various studies.

Table 1: Effect of Iptakalim on [3H]thymidine Incorporation in Hypoxia-Induced Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)

Iptakalim Concentration (µmol/L)	Inhibition of [³H]thymidine Incorporation (%)
0.1	7.40
1.0	41.26
10	65.28

Data from a study on the antiproliferative effects of Iptakalim in human PASMCs, where proliferation is a calcium-dependent process.[4]

Table 2: Effect of Iptakalim on KATP Currents in Microvascular Endothelial Cells (MVECs)

Treatment	Intracellular ATP (μmol/L)	Change in Whole-Cell KATP Current
lptakalim (100 μmol/L)	100	Significant Increase (P<0.01)
Iptakalim (100 μmol/L)	1000	Significant Increase (P<0.01)
Iptakalim (100 μmol/L)	10, 3000, 5000	No significant activation

Data from a study investigating the activation of KATP channels by Iptakalim in rat mesenteric microvascular endothelial cells.[6]

Table 3: Effect of Iptakalim on Endothelin-1-Induced Increase in Cytosolic Ca2+ ([Ca2+]cyt) in Pulmonary Arterial Smooth Muscle Cells

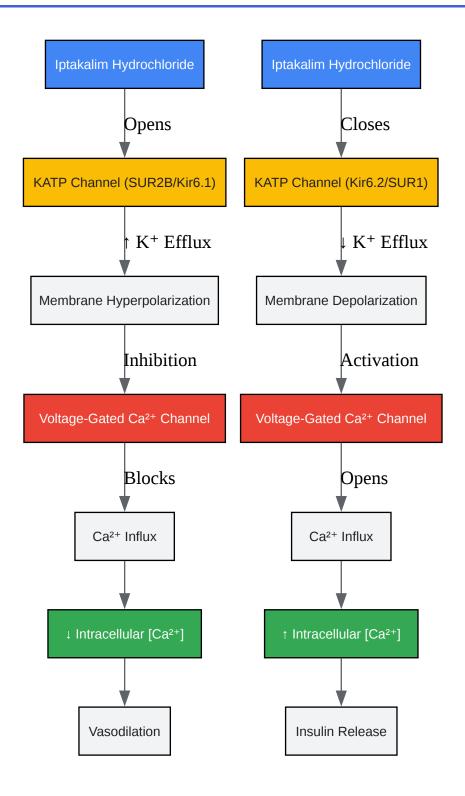


Iptakalim Pretreatment (10 μM, 10 min)	Effect on Endothelin-1 Elicited [Ca2+]cyt Increase
Yes	Significant prevention of the transient increase

Qualitative data from a study on the inhibitory effect of Iptakalim on endothelin-1 induced calcium increase.[2]

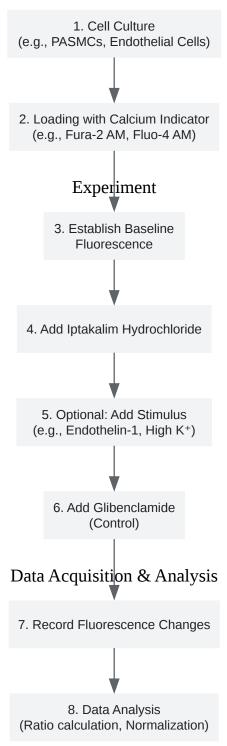
Signaling Pathways and Experimental Workflow Iptakalim Signaling Pathway in Vascular Smooth Muscle Cells







Preparation



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